molecular formula C7H2BrCl3F2O B1403841 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene CAS No. 1417566-81-4

1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene

Cat. No.: B1403841
CAS No.: 1417566-81-4
M. Wt: 326.3 g/mol
InChI Key: MNRLBGYQFQDSRB-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with a bromine atom at position 1, fluorine atoms at positions 3 and 5, and a trichloromethoxy (-O-CCl₃) group at position 2.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRLBGYQFQDSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 3,5-difluoro-2-(trichloromethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less halogenated or dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or dehalogenated compounds, respectively.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to derivatives with variations in halogenation patterns, substituent groups, and functional moieties. Key distinctions in reactivity, applications, and physicochemical properties are highlighted below.

Halogenation and Alkoxy Group Variations
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene Br (1), F (3,5), Cl₃CO (2) ~326.25 Potential use in catalysis or halogenated intermediates; bulky Cl₃CO group may hinder electrophilic substitution.
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene Br (1), Cl (3,5), CF₃O (2) 316.38 NMR δ(¹⁹F) = -56.27 ppm (major isomer); used in palladium-catalyzed cross-coupling reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene Br (1), CF₃ (3,5) 293.00 High boiling point (154°C), density (1.71 g/cm³); monomer for electroluminescent TSCT polymers.
1-Bromo-3,5-dimethylbenzene Br (1), CH₃ (3,5) 199.04 Substrate for C-O coupling reactions; improved conversion in PEG/dioxane solvent systems.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity enhances stability in aromatic systems, while chlorine’s larger atomic size may influence regioselectivity in substitution reactions. For example, 1-bromo-3,5-dichloro derivatives show distinct NMR shifts compared to difluoro analogs .
Ether and Alkoxy Substitutions
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene Br (1), F (3,5), MeOCH₂O (2) 253.04 Liquid at room temperature; used as a synthesis intermediate in self-assembly reactions.
Benzene, 1-bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy) Br (1), F (3,5), CF₃CH₂O (2) 291.01 High purity (>95%); applications in fluorinated polymer matrices.

Key Observations :

  • Solubility and Phase Behavior : Methoxymethoxy (-OCH₂OCH₃) and trifluoroethoxy (-OCH₂CF₃) groups enhance solubility in polar solvents, facilitating phase separation in catalytic systems (e.g., PEG/dioxane mixtures) .
  • Synthetic Utility : Ether-substituted bromobenzenes are versatile intermediates for Suzuki-Miyaura couplings or Ag(I)/Au(I) coordination complexes .

Notes and Limitations

  • Safety Data : Safety information (e.g., toxicity, handling) is unavailable; standard precautions for halogenated aromatics are recommended.
  • Contradictions : Evidence conflicts on substituent effects (e.g., trifluoromethyl vs. trichloromethoxy reactivity), necessitating further experimental validation.

Biological Activity

1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene is a halogenated organic compound with potential applications in various fields including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine and Fluorine Substituents : These halogens can significantly influence the compound's reactivity and biological interactions.
  • Trichloromethoxy Group : This functional group may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of bromine and fluorine atoms can enhance its binding affinity to target proteins, potentially modulating enzyme activities or receptor functions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter or hormone receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, warranting further exploration into its use as an anticancer agent.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerCytotoxic effects on specific cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several halogenated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The underlying mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-difluoro-2-(trichloromethoxy)benzene

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